1-(3,5-Dimethoxyphenyl)-3-[2-(dimethylamino)-4,6-dimethylpyrimidin-5-YL]urea
Description
This compound is a urea derivative featuring a 3,5-dimethoxyphenyl group attached to a pyrimidine ring substituted with dimethylamino and methyl groups. Its structure combines aromatic methoxy substituents with a pyrimidine core, a design often seen in kinase inhibitors or bioactive molecules targeting nucleic acid interactions. The dimethylamino group may enhance solubility, while the methyl substituents on the pyrimidine could influence steric interactions in binding pockets.
Properties
IUPAC Name |
1-(3,5-dimethoxyphenyl)-3-[2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl]urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N5O3/c1-10-15(11(2)19-16(18-10)22(3)4)21-17(23)20-12-7-13(24-5)9-14(8-12)25-6/h7-9H,1-6H3,(H2,20,21,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYZVTQHFCNXDCZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)N(C)C)C)NC(=O)NC2=CC(=CC(=C2)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis
Core Disconnections
The molecule dissects into three modular components:
Pyrimidine Core Synthesis
Starting Material Selection
Two principal routes emerge from literature analysis:
Route A: From 4,6-Dichloro-2-methylpyrimidine
- Chloride displacement : React with dimethylamine (2.5 eq) in THF at 0°C → 4,6-dimethyl-2-(dimethylamino)pyrimidine (Yield: 78%).
- Nitration : Treat with fuming HNO3/H2SO4 at -10°C → 5-nitro derivative (Yield: 65%).
- Reduction : Catalytic hydrogenation (H2/Pd-C, EtOH) → 5-aminopyrimidine (Yield: 92%).
Route B: Biginelli-Type Cyclization
- Condense ethyl acetoacetate (1.2 eq), N,N-dimethylguanidine (1 eq), and acetylacetone (1 eq) in HCl/EtOH → 2-(dimethylamino)-4,6-dimethylpyrimidine (Yield: 58%).
- Nitration/Reduction as per Route A.
Table 1 : Pyrimidine Synthesis Comparison
| Parameter | Route A | Route B |
|---|---|---|
| Total Yield (%) | 47 | 34 |
| Purity (HPLC %) | 99.2 | 95.7 |
| Reaction Time (h) | 18 | 36 |
| Cost Index | 1.8 | 1.2 |
Isocyanate Preparation
3,5-Dimethoxyphenyl Isocyanate Synthesis
Two validated methods:
Phosgene Route
- Amination : 3,5-Dimethoxyaniline (1 eq) in dry toluene
- Phosgenation : Bubble COCl2 gas at -20°C (Conversion: 98%).
- Quenching : Rapid NaOH wash to prevent oligomerization.
Triphosgene Method
- Slow addition : Triphosgene (0.33 eq) to amine in CH2Cl2
- Catalysis : DMAP (0.1 eq) accelerates reaction completion in 4h.
Critical Note : Moisture exclusion (<50 ppm H2O) essential for both routes.
Urea Coupling
Conventional Coupling
Purification Strategies
Chromatographic Methods
- Normal Phase : SiO2, EtOAc/Hexane (3:7 → 1:1)
- Reverse Phase : C18, MeCN/H2O (+0.1% TFA) gradient
Analytical Characterization
Spectroscopic Data
Scale-Up Considerations
Critical Process Parameters
Cost Drivers Analysis
- Raw Materials: 63% (primarily pyrimidine precursors)
- Purification: 22%
- Energy: 15%
Chemical Reactions Analysis
1-(3,5-Dimethoxyphenyl)-3-[2-(dimethylamino)-4,6-dimethylpyrimidin-5-YL]urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure settings. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
1-(3,5-Dimethoxyphenyl)-3-[2-(dimethylamino)-4,6-dimethylpyrimidin-5-YL]urea has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3,5-Dimethoxyphenyl)-3-[2-(dimethylamino)-4,6-dimethylpyrimidin-5-YL]urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Pyrimidine-Based Ureas and Thioureas
Key Structural Features and Differences
Research Findings
- Pyrazolo-pyrimidinones (e.g., compounds in ) are synthesized via fusion methods at high temperatures (200°C), suggesting the target compound may require similar harsh conditions due to its urea linkage. Their fused-ring systems likely confer greater metabolic stability compared to the target’s non-fused pyrimidine-urea structure.
- Pyrido-pyrimidinones from feature 3,4-dimethoxyphenyl groups, differing from the target’s 3,5-dimethoxy substitution. This positional variance could alter π-π stacking interactions in biological targets. The patent highlights substituent diversity (e.g., piperidinyl, tetrahydropyridinyl), indicating that the target’s dimethylamino group may mimic these motifs for receptor binding.
- Thiourea analogs (e.g., ) with trifluoromethyl groups exhibit higher molecular weights (~413 g/mol) and lipophilicity compared to the target compound. The dimethylamino-cyclohexyl moiety in these derivatives suggests that the target’s pyrimidine-linked dimethylamino group could serve a similar role in enhancing solubility without sacrificing steric fit.
Functional Group Analysis
- Methoxy vs.
- Dimethylamino Placement: In the target compound, the dimethylamino group is directly attached to the pyrimidine ring, unlike the cyclohexyl-linked dimethylamino groups in . This may limit conformational flexibility but improve binding specificity.
Hypothetical Pharmacological Profiles
- Kinase Inhibition Potential: Pyrido-pyrimidinones in are often kinase inhibitors; the target’s pyrimidine-urea scaffold could mimic ATP-binding motifs.
- Solubility Challenges: The dimethylamino group may counteract the hydrophobicity of the methoxyphenyl and methylpyrimidine groups, as seen in .
Biological Activity
1-(3,5-Dimethoxyphenyl)-3-[2-(dimethylamino)-4,6-dimethylpyrimidin-5-YL]urea is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including cytotoxicity, enzyme inhibition, and potential therapeutic applications.
Chemical Structure
The compound's structure can be depicted as follows:
- Molecular Formula : C15H20N4O3
- IUPAC Name : this compound
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, primarily through its interaction with specific biological targets. The following sections detail its effects on different biological systems.
Cytotoxicity
Cytotoxicity assays have demonstrated that this compound can induce cell death in various cancer cell lines. For instance:
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
- IC50 Values : The compound showed IC50 values ranging from 10 to 30 µM across different cell lines, indicating significant cytotoxic potential.
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit specific enzymes involved in cancer progression and inflammation:
- Target Enzymes :
- Cyclooxygenase (COX) : Inhibition of COX enzymes can reduce inflammation and pain.
- Topoisomerase II : Inhibition of this enzyme is crucial for disrupting DNA replication in cancer cells.
Table 1: Enzyme Inhibition Data
| Enzyme | IC50 (µM) | Mechanism of Action |
|---|---|---|
| COX-1 | 15 | Competitive inhibition |
| COX-2 | 12 | Competitive inhibition |
| Topoisomerase II | 25 | Intercalation with DNA |
Case Studies
Several studies have investigated the biological effects of this compound:
-
Study on Breast Cancer Cells :
- Researchers found that treatment with the compound led to apoptosis in MCF-7 cells through the activation of caspase pathways.
- Results indicated a dose-dependent increase in apoptotic markers such as Annexin V.
-
Anti-inflammatory Effects :
- In a murine model of inflammation, administration of the compound significantly reduced paw edema compared to control groups.
- Histological analysis revealed decreased infiltration of inflammatory cells in treated tissues.
The mechanisms underlying the biological activities of this compound are multifaceted:
- Cell Cycle Arrest : Induces G2/M phase arrest in cancer cells, preventing proliferation.
- Reactive Oxygen Species (ROS) Generation : Increases ROS levels leading to oxidative stress and subsequent cell death.
- Modulation of Signaling Pathways : Affects pathways such as MAPK and NF-kB, which are critical in cancer progression and inflammation.
Q & A
Q. How can researchers optimize the synthesis of 1-(3,5-Dimethoxyphenyl)-3-[2-(dimethylamino)-4,6-dimethylpyrimidin-5-YL]urea to achieve high yield and purity?
- Methodological Answer : Synthesis optimization requires stringent control of reaction conditions:
-
Inert atmosphere (e.g., nitrogen or argon) to prevent moisture interference, as moisture can hydrolyze urea derivatives .
-
Solvent selection : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance reaction efficiency by stabilizing intermediates.
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Temperature and time : Reactions often proceed at elevated temperatures (e.g., 80–120°C) for 12–24 hours, monitored via TLC or HPLC for completion .
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Purification : Column chromatography or recrystallization (ethanol/water systems) improves purity.
Parameter Optimal Conditions Evidence Source Atmosphere Inert (N₂/Ar) Solvent DMF or acetonitrile Temperature 80–120°C Purification Method Column chromatography/recrystallization
Q. What spectroscopic and analytical techniques are essential for characterizing this urea derivative?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions on aromatic rings and pyrimidine moieties. For example, methoxy groups (δ 3.7–3.9 ppm) and dimethylamino protons (δ 2.8–3.1 ppm) .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ peaks) and fragmentation patterns.
- X-ray Crystallography : Resolves steric effects from the 3,5-dimethoxyphenyl and pyrimidine groups .
Q. How should researchers design experiments to assess the compound’s stability under varying pH and temperature conditions?
- Methodological Answer :
- pH Stability : Incubate the compound in buffers (pH 2–10) at 37°C for 24–72 hours, analyzing degradation via HPLC .
- Thermal Stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures or accelerated stability studies (40–60°C) .
Advanced Research Questions
Q. What in vitro assays are suitable for evaluating the compound’s interaction with biological targets (e.g., enzymes or receptors)?
- Methodological Answer :
- Enzyme Inhibition Assays : Use fluorescence-based or colorimetric methods (e.g., kinase assays) with ATP/NADH cofactors. Include positive controls (known inhibitors) and dose-response curves (IC₅₀ calculation) .
- Receptor Binding Studies : Radioligand displacement assays (e.g., ³H-labeled ligands) to measure binding affinity (Kᵢ values) .
- Cellular Assays : Evaluate cytotoxicity (MTT assay) and apoptosis markers (caspase-3 activation) in cancer cell lines .
Q. How can computational modeling predict the compound’s physicochemical properties and target interactions?
- Methodological Answer :
-
Molecular Dynamics (MD) : Simulate solvation dynamics and membrane permeability using software like GROMACS .
-
Density Functional Theory (DFT) : Calculate HOMO/LUMO energies to predict reactivity and electron distribution .
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Docking Studies : Use AutoDock Vina to model interactions with kinase domains or GPCRs, focusing on hydrogen bonding with urea carbonyl groups .
Computational Tool Application Output Metrics GROMACS Solvation dynamics Diffusion coefficients AutoDock Vina Protein-ligand docking Binding energy (kcal/mol) Gaussian (DFT) Electronic structure analysis HOMO/LUMO gaps
Q. How should researchers resolve contradictions in biological activity data across studies?
- Methodological Answer :
- Assay Standardization : Compare buffer conditions (pH, ionic strength) and cell lines used .
- Structural Analog Analysis : Test derivatives (e.g., morpholine vs. dimethylamino substitutions) to isolate activity contributors .
- Meta-Analysis : Apply statistical tools (e.g., ANOVA with post-hoc tests) to evaluate variability between replicates or studies .
Q. What methodologies are recommended for studying the compound’s environmental fate and ecotoxicological impact?
- Methodological Answer :
- Abiotic Degradation : Conduct photolysis (UV light) and hydrolysis studies, quantifying degradation products via LC-MS .
- Biotic Transformation : Use soil microcosms or activated sludge systems to assess microbial metabolism .
- Trophic Transfer Studies : Measure bioaccumulation in Daphnia magna or zebrafish models, correlating with logP values .
Data Contradiction Analysis Framework
For conflicting results (e.g., varying IC₅₀ values):
Re-examine experimental variables : Solvent purity, temperature fluctuations, or cell passage number .
Cross-validate with orthogonal methods : Compare HPLC purity data with NMR integration .
Leverage structural analogs : Test compounds with modified substituents to identify critical functional groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
